molecular formula C12H15ClN2S B1342488 2-(Piperidin-3-yl)benzo[d]thiazole CAS No. 750640-97-2

2-(Piperidin-3-yl)benzo[d]thiazole

Cat. No.: B1342488
CAS No.: 750640-97-2
M. Wt: 254.78 g/mol
InChI Key: MUTMKQFNAWJANU-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)benzo[d]thiazole is a useful research compound. Its molecular formula is C12H15ClN2S and its molecular weight is 254.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Properties

One study outlines the synthesis and evaluation of new piperidine-substituted benzothiazole derivatives, highlighting their antibacterial and antifungal activities. The chemical structures of these compounds were established using NMR, IR, and LC-MS techniques, and their photoluminescence spectra were investigated to understand their optical properties (Shafi, Rajesh, & Senthilkumar, 2021).

Anti-arrhythmic Activity

Another research effort focused on synthesizing piperidine-based thiazole, thiadiazole, and triazole derivatives, some of which exhibited significant anti-arrhythmic activity. This study presents a novel approach to creating compounds with potential therapeutic applications (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Antimicrobial Activity

Further, a study on substituted 2-aminobenzothiazoles derivatives demonstrated their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, showcasing the potential of these compounds in addressing antimicrobial resistance (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Molecular Docking Studies

Another noteworthy application is in the field of molecular docking studies. For instance, benzothiazolopyridine compounds were synthesized and characterized, with molecular docking studies conducted on estrogen and progesterone receptors to predict their activity against breast cancer targets (Shirani, Maleki, Asadi, & Dinari, 2021).

Antituberculosis and Antimicrobial Agents

Research on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones identified them as new anti-mycobacterial chemotypes, demonstrating significant activity against the Mycobacterium tuberculosis H37Rv strain. This suggests their potential as novel agents in the fight against tuberculosis (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(Piperidin-3-yl)benzo[d]thiazole plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, studies have demonstrated that this compound exhibits inhibitory effects on cyclooxygenase enzymes, particularly cyclooxygenase-1 and cyclooxygenase-2 . This interaction is crucial for its anti-inflammatory properties, as it reduces the production of pro-inflammatory mediators. Additionally, molecular docking studies have revealed that this compound binds to the active sites of these enzymes, stabilizing their inactive forms .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a pivotal role in regulating immune responses and inflammation . By inhibiting this pathway, this compound reduces the expression of pro-inflammatory cytokines and chemokines, thereby mitigating inflammatory responses. Furthermore, this compound has been found to influence cellular metabolism by modulating the activity of key metabolic enzymes, leading to altered energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. For instance, this compound binds to the active sites of cyclooxygenase enzymes, inhibiting their catalytic activity and preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound has been shown to modulate the expression of genes involved in inflammatory responses, such as those encoding cytokines and adhesion molecules . These molecular interactions contribute to the overall anti-inflammatory and immunomodulatory effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits good stability under physiological conditions, with minimal degradation over time . Long-term exposure to this compound has been found to result in sustained anti-inflammatory effects, as evidenced by reduced levels of pro-inflammatory markers in cell cultures . Additionally, in vivo studies have demonstrated that prolonged administration of this compound leads to consistent therapeutic outcomes without significant adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit potent anti-inflammatory and analgesic effects without causing significant toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and hepatotoxicity, have been observed . It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . Additionally, this compound has been found to influence metabolic flux by modulating the activity of key enzymes involved in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound is efficiently transported across cell membranes by organic anion-transporting polypeptides and multidrug resistance-associated proteins . Once inside the cells, this compound is distributed to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . This distribution pattern is crucial for its biological activity, as it allows the compound to interact with its target biomolecules in different cellular locations.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize predominantly in the cytoplasm and nucleus, where it interacts with specific proteins and enzymes . Additionally, post-translational modifications, such as phosphorylation and acetylation, have been shown to influence the subcellular localization of this compound, directing it to specific compartments or organelles . These modifications are crucial for regulating the activity and function of this compound in different cellular contexts.

Properties

IUPAC Name

2-piperidin-3-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPKASSSZWCUJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750640-97-2
Record name 2-(piperidin-3-yl)-1,3-benzothiazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.